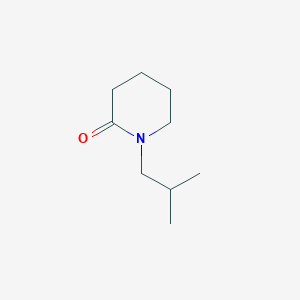

1-Isobutylpiperidin-2-one

Description

1-Isobutylpiperidin-2-one is a heterocyclic compound belonging to the piperidinone family, characterized by a six-membered piperidine ring with a ketone group at the 2-position and an isobutyl substituent at the 1-position. Piperidinones are widely studied for their role as scaffolds in drug development due to their conformational flexibility and ability to interact with biological targets through hydrogen bonding and hydrophobic interactions .

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylpropyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-8(2)7-10-6-4-3-5-9(10)11/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOXDDQLNSTLNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutylpiperidin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of isobutylamine with 2-chloropiperidine under basic conditions can yield 1-isobutylpiperidin-2-one. Another method involves the reduction of 1-isobutylpiperidin-2-one oxime using hydrogenation techniques .

Industrial Production Methods: In industrial settings, the production of 1-isobutylpiperidin-2-one often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Isobutylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert 1-isobutylpiperidin-2-one to its corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Amines.

Substitution: N-substituted derivatives.

Scientific Research Applications

Organic Synthesis

1-Isobutylpiperidin-2-one serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for modifications that can lead to the development of new chemical entities.

Table 1: Common Reactions Involving 1-Isobutylpiperidin-2-one

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to oxides or ketones | Potassium permanganate, chromium trioxide |

| Reduction | Forms corresponding alcohols or amines | Sodium borohydride, lithium aluminum hydride |

| Substitution | Introduces halogen atoms | Bromine, chlorine with catalysts |

Medicinal Chemistry

In medicinal chemistry, 1-Isobutylpiperidin-2-one is utilized in the synthesis of pharmaceutical agents targeting the central nervous system (CNS). Its derivatives have shown potential in modulating neurotransmitter systems and may be useful in treating cognitive disorders .

Case Study: Histamine H3 Receptor Ligands

Research has indicated that compounds related to 1-Isobutylpiperidin-2-one can act as ligands for histamine H3 receptors, which are implicated in cognitive function. These compounds may offer new therapeutic avenues for cognitive disorders .

Biological Applications

The compound also acts as a building block for biologically active molecules. Its derivatives have been explored for their antifungal properties and as inhibitors against various pathogens.

Case Study: Antifungal Activity

A study on 4-aminopiperidines demonstrated that certain derivatives of piperidine compounds exhibit significant antifungal activity against Candida and Aspergillus species. This highlights the potential of piperidine derivatives, including those based on 1-Isobutylpiperidin-2-one, in developing new antifungal agents .

Industrial Applications

In addition to its research applications, 1-Isobutylpiperidin-2-one is employed in industrial settings for the production of agrochemicals and other chemicals. Its role as an intermediate facilitates the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-isobutylpiperidin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Isobutylpiperidin-2-one with structurally and functionally related piperidinone derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects on Reactivity and Solubility: The isobutyl group in 1-Isobutylpiperidin-2-one likely enhances lipophilicity compared to polar substituents like the 4-aminobenzyl group in A618953 . This property may improve membrane permeability in drug candidates. In contrast, the hydroxyl group in 4-Hydroxy-piperidin-2-one increases hydrophilicity, making it suitable for aqueous-phase reactions or metal coordination .

The chloroethyl group in 1-(2-Chloroethyl)pyrrolidin-2-one (CAS 51333-90-5) indicates alkylating properties, which are absent in the isobutyl variant .

Synthetic Utility: Piperidinones with aromatic substituents (e.g., benzyl or benzoimidazolyl groups) are often prioritized in medicinal chemistry for target-specific interactions, whereas alkyl-substituted derivatives like 1-Isobutylpiperidin-2-one may serve as flexible intermediates .

Biological Activity

1-Isobutylpiperidin-2-one (IBP) is a piperidine derivative with significant applications in medicinal chemistry, particularly in the development of compounds targeting the central nervous system (CNS). This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Isobutylpiperidin-2-one is characterized by a piperidine ring with an isobutyl substituent at the nitrogen atom. Its chemical formula is , and it has a molecular weight of approximately 141.24 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are critical for synthesizing biologically active derivatives.

The biological activity of IBP is primarily associated with its interaction with neurotransmitter receptors and enzymes within the CNS. It has been noted to exhibit:

- Dopaminergic Activity : IBP derivatives may act as partial agonists at dopamine receptors, influencing dopaminergic signaling pathways relevant to mood regulation and psychotic disorders.

- Serotonergic Activity : Some studies suggest that IBP can modulate serotonin receptor activity, which may have implications for anxiety and depression treatments.

- Inhibition of Rho Kinase : IBP has shown potential as a Rho kinase inhibitor, which may be beneficial in treating conditions such as hypertension and other vascular disorders .

Biological Activity Data

Research has demonstrated various biological activities associated with 1-isobutylpiperidin-2-one and its derivatives. Below is a summary table of key findings from recent studies.

Case Studies

Several case studies have highlighted the therapeutic potential of 1-isobutylpiperidin-2-one:

- Neurodegenerative Disorders : In a study involving animal models of Huntington's disease, administration of IBP led to improved motor coordination and reduced neurotoxic aggregates in the brain, indicating its neuroprotective properties .

- Antipsychotic Efficacy : A clinical trial assessed the efficacy of IBP derivatives in patients with schizophrenia. Results indicated a significant reduction in psychotic symptoms compared to placebo, suggesting its potential as an antipsychotic agent .

- Cardiovascular Applications : Research on Rho kinase inhibitors showed that IBP could effectively lower blood pressure in hypertensive models by promoting vasodilation through smooth muscle relaxation .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-Isobutylpiperidin-2-one, and how can researchers optimize yield and purity?

- Methodological Guidance : Focus on modular experimental design, including solvent selection, temperature control, and catalyst optimization. For novel synthesis, validate purity via NMR, HPLC, and mass spectrometry. For known compounds, cross-reference spectral data with literature and include detailed characterization in supplementary materials .

- Data Presentation : Tabulate reaction conditions (e.g., solvent, catalyst, temperature) alongside yields and purity metrics. Use statistical tools (e.g., ANOVA) to compare optimization trials .

Q. Which analytical techniques are most reliable for characterizing 1-Isobutylpiperidin-2-one’s structural and physicochemical properties?

- Methodological Guidance : Combine spectroscopic methods (¹H/¹³C NMR, IR) with chromatographic analysis (HPLC, GC-MS). For novel derivatives, include X-ray crystallography or computational validation (e.g., DFT calculations). Ensure reproducibility by documenting instrument parameters (e.g., NMR pulse sequences, HPLC gradients) .

- Data Contradictions : Address discrepancies in spectral data by cross-validating with independent techniques or replicating experiments under standardized conditions .

Q. How should researchers design in vitro assays to evaluate 1-Isobutylpiperidin-2-one’s biological activity?

- Methodological Guidance : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to frame hypotheses. For enzyme inhibition studies, include positive/negative controls, dose-response curves, and statistical power analysis. Validate assays using established inhibitors and report IC₅₀ values with confidence intervals .

- Example Workflow :

| Assay Type | Target | Positive Control | Sample Size (n) | Key Metrics |

|---|---|---|---|---|

| Kinase Inhibition | EGFR | Gefitinib | 6 replicates | IC₅₀, Hill slope |

Advanced Research Questions

Q. How can mechanistic inconsistencies in 1-Isobutylpiperidin-2-one’s pharmacological effects be resolved?

- Methodological Guidance : Conduct meta-analyses to reconcile conflicting findings. Use Paule-Mandel or restricted maximum likelihood (REML) estimators to quantify between-study variance. Apply Q-profile methods for confidence intervals .

- Case Study : If Study A reports anti-inflammatory activity via COX-2 inhibition, while Study B finds no effect, evaluate assay conditions (e.g., cell lines, compound concentrations) and employ sensitivity analysis to identify confounding variables .

Q. What computational strategies are effective for modeling 1-Isobutylpiperidin-2-one’s interactions with biological targets?

- Methodological Guidance : Use molecular docking (e.g., AutoDock Vina) paired with molecular dynamics simulations (e.g., GROMACS) to predict binding affinities and stability. Validate models with experimental mutagenesis or thermodynamic data (e.g., ITC) .

- Data Integration : Cross-reference computational ΔG values with experimental IC₅₀ data to refine force field parameters .

Q. How can researchers ensure reproducibility when studying 1-Isobutylpiperidin-2-one’s pharmacokinetic properties?

- Methodological Guidance : Adopt standardized protocols for in vivo studies (e.g., dosing regimens, biofluid collection times). Use the "ARRIVE guidelines" for animal studies and report all raw data (e.g., plasma concentration-time curves) in open-access repositories .

- Example Metrics :

| Parameter | Value | SD | n | Method |

|---|---|---|---|---|

| Half-life (t₁/₂) | 4.2 h | ±0.3 | 8 | LC-MS/MS |

Q. What systematic review frameworks are suitable for synthesizing evidence on 1-Isobutylpiperidin-2-one’s therapeutic potential?

- Methodological Guidance : Follow PRISMA guidelines for literature screening and data extraction. Use Boolean operators in PubMed/Web of Science for comprehensive searches. Avoid Google Scholar due to irreproducible search results .

- Risk of Bias : Assess studies using Cochrane’s ROBINS-I tool for non-randomized trials and GRADE criteria for evidence quality .

Key Considerations for Researchers

- Ethical Reporting : Disclose all conflicts of interest and funding sources. For human/animal studies, include ethical approval IDs .

- Data Transparency : Publish raw datasets, code, and spectra in repositories like Zenodo or ChemRxiv to facilitate replication .

- Contradiction Management : Use sensitivity analyses and subgroup comparisons to address heterogeneity in meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.